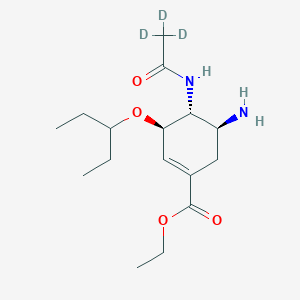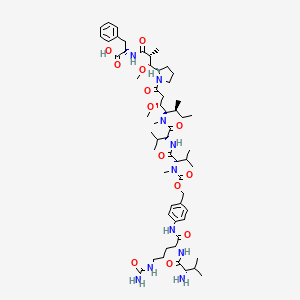![molecular formula C34H69NO3 B11929642 alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)
alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALC-0159, also known as 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide, is a polyethylene glycol (PEG) lipid conjugate. It is specifically the N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a PEG chain mass of about 2 kilodaltons. This compound is a non-ionic surfactant and has been used as an excipient in the Pfizer-BioNTech SARS-CoV-2 mRNA vaccine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ALC-0159 involves the conjugation of polyethylene glycol (PEG) with lipid molecules. The PEGylation process typically involves the reaction of PEG with N,N-dimyristylamide of 2-hydroxyacetic acid under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, and the product is purified through various chromatographic techniques .
Industrial Production Methods: In industrial settings, the production of ALC-0159 follows a similar synthetic route but on a larger scale. The process involves the preparation of lipid nanoparticles (LNPs) where ALC-0159 is mixed with other lipids like ALC-0315, cholesterol, and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine). The mixture is then subjected to microfluidic mixing to achieve homogeneous LNPs with high encapsulation efficiency .
Análisis De Reacciones Químicas
Types of Reactions: ALC-0159 primarily undergoes PEGylation reactions, where the PEG chain is attached to the lipid molecule. This compound is relatively stable and does not undergo significant oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of ALC-0159 include polyethylene glycol, N,N-dimyristylamide of 2-hydroxyacetic acid, and organic solvents like ethanol. The reaction conditions typically involve controlled temperatures and pH to ensure the successful conjugation of PEG to the lipid molecule .
Major Products: The major product formed from the PEGylation reaction is ALC-0159 itself. This compound is then used as a component in lipid nanoparticles for various applications, including vaccine formulations .
Aplicaciones Científicas De Investigación
ALC-0159 has several scientific research applications, particularly in the field of drug delivery and vaccine development. It is used as a stabilizing agent in lipid nanoparticles, which are employed to deliver mRNA vaccines. The PEGylated lipid helps to increase the circulation time of the nanoparticles in the body, enhancing the delivery of the mRNA to target cells .
In addition to its use in vaccines, ALC-0159 is also utilized in the formulation of liposomes and other lipid-based drug delivery systems. Its ability to form stable nanoparticles makes it a valuable component in the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of ALC-0159 involves its role as a stabilizing agent in lipid nanoparticles. The PEG chain on ALC-0159 forms a hydrophilic layer around the nanoparticle, which helps to prevent protein adsorption and reduces recognition by the immune system. This increases the circulation time of the nanoparticles in the body, allowing for more efficient delivery of the encapsulated mRNA to target cells .
Comparación Con Compuestos Similares
ALC-0159 is often compared with other PEGylated lipids used in lipid nanoparticles, such as ALC-0315, SM-102, and DOTAP. While all these compounds serve as stabilizing agents in lipid nanoparticles, ALC-0159 is unique in its specific PEGylation and lipid structure, which provides distinct advantages in terms of stability and circulation time .
List of Similar Compounds:- ALC-0315: (4-hydroxybutyl) azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)
- SM-102: Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane
- Dlin-MC3-DMA: 4-(N,N-dimethylamino)butanoate
These compounds share similar applications in drug delivery and vaccine formulations but differ in their specific chemical structures and properties .
Propiedades
Fórmula molecular |
C34H69NO3 |
|---|---|
Peso molecular |
539.9 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)-N-pentadecyl-N-tetradecylacetamide |
InChI |
InChI=1S/C34H69NO3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(34(36)33-38-32-31-37-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-33H2,1-3H3 |
Clave InChI |
DWKUNQPEOSYYHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)
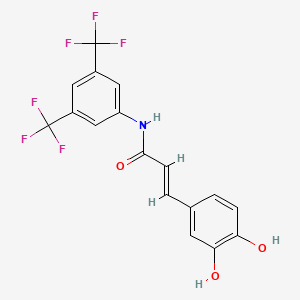


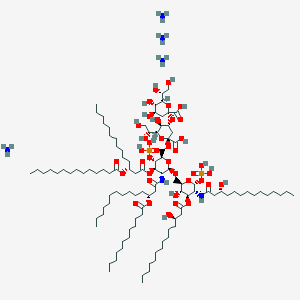
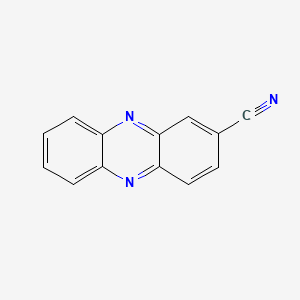

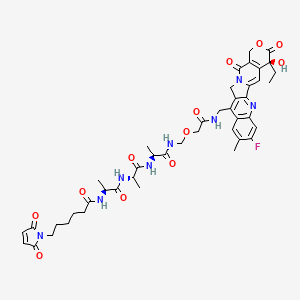


![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)
